molecular formula C21H19FO5 B11306841 3-{7-[(3-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid

3-{7-[(3-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid

Cat. No.: B11306841
M. Wt: 370.4 g/mol
InChI Key: VBMVLYJVXSFEBS-UHFFFAOYSA-N
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Description

3-{7-[(3-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid is a complex organic compound with a unique structure that includes a fluorobenzyl group, a chromen-2-one core, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{7-[(3-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:

    Formation of the Chromen-2-one Core: This step involves the condensation of a suitable phenol derivative with an appropriate diketone under acidic conditions to form the chromen-2-one core.

    Introduction of the Fluorobenzyl Group: The chromen-2-one core is then reacted with 3-fluorobenzyl bromide in the presence of a base such as potassium carbonate to introduce the fluorobenzyl group.

    Attachment of the Propanoic Acid Moiety: Finally, the resulting intermediate is subjected to a reaction with a propanoic acid derivative under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-{7-[(3-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

3-{7-[(3-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-{7-[(3-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid involves its interaction with specific molecular targets. The fluorobenzyl group may enhance binding affinity to certain enzymes or receptors, while the chromen-2-one core can participate in various biochemical pathways. The propanoic acid moiety may facilitate cellular uptake and distribution.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-fluorobenzyloxy)phenylboronic acid
  • 3-(4’-fluorobenzyloxy)phenylboronic acid
  • 3-fluorobenzyl chloride

Uniqueness

3-{7-[(3-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H19FO5

Molecular Weight

370.4 g/mol

IUPAC Name

3-[7-[(3-fluorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]propanoic acid

InChI

InChI=1S/C21H19FO5/c1-12-16-6-8-18(26-11-14-4-3-5-15(22)10-14)13(2)20(16)27-21(25)17(12)7-9-19(23)24/h3-6,8,10H,7,9,11H2,1-2H3,(H,23,24)

InChI Key

VBMVLYJVXSFEBS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC(=CC=C3)F)CCC(=O)O

Origin of Product

United States

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